Phosphinothioic acid, methylphenyl-
Description
Its structure enables unique stereochemical properties, making it valuable in asymmetric synthesis and analytical chemistry. Notably, it serves as a chiral solvating agent in ³¹P and ¹H NMR spectroscopy to differentiate enantiomers of phosphorus-containing compounds, such as phosphonic and phosphinic acid derivatives . Unlike carboxylic or sulfonic acids, the chiral environment of phosphinothioic acids arises directly from the phosphorus center, enhancing their enantioselective recognition capabilities .
Properties
CAS No. |
38607-73-7 |
|---|---|
Molecular Formula |
C7H9OPS |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
hydroxy-methyl-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H9OPS/c1-9(8,10)7-5-3-2-4-6-7/h2-6H,1H3,(H,8,10) |
InChI Key |
YJQSLWZHGBMMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CP(=S)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphinothioic acid, methylphenyl- can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with organomagnesium reagents (Grignard reagents). For instance, the interaction of chlorophosphines with methylmagnesium bromide can yield the desired phosphinothioic acid .
Industrial Production Methods: In industrial settings, the production of phosphinothioic acid, methylphenyl- often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: Phosphinothioic acid, methylphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can participate in substitution reactions where the P-S bond is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphinothioic acids .
Scientific Research Applications
Phosphinothioic acid, methylphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which phosphinothioic acid, methylphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The P-S bond plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Crystallographic and Spectroscopic Properties
- Crystallography: tert-Butyl-(4-methoxyphenyl)phosphinothioic acid enantiomers (Sp and Rp) crystallize in monoclinic systems with two independent monomers per asymmetric unit, while the racemic form (rac) adopts a single monomer configuration (space group C2/c). These structural differences highlight how substituents dictate crystal lattice organization .
- NMR Applications: Methylphenylphosphinothioic acid enables precise ee determination via ³¹P NMR due to its distinct phosphorus chemical shift perturbations in diastereomeric environments .
Industrial and Environmental Profiles
- Extraction Agents: P,P-Bis(2,4,4-trimethylpentyl)phosphinothioic acid (Cyanex 302) is used in metal extraction, leveraging its thiophosphinic moiety for selective ion binding. Methylphenyl derivatives lack industrial-scale applications but are niche analytical tools .
- Safety and Environmental Impact: Phosphoric acid esters (e.g., bis(methylphenyl) phenyl ester) share structural motifs with phosphinothioic acids but exhibit different toxicity profiles. Limited data exist for methylphenylphosphinothioic acid, but analogous compounds suggest moderate environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
